2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)-

Description

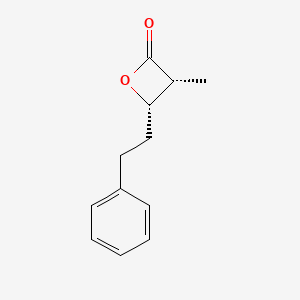

The compound 2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- is a chiral oxetanone derivative characterized by a four-membered oxetane ring with a methyl group at position 3 and a 2-phenylethyl substituent at position 2. Its stereochemistry, (3R,4S), plays a critical role in its physicochemical and biological properties.

Properties

CAS No. |

652150-81-7 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(3R,4S)-3-methyl-4-(2-phenylethyl)oxetan-2-one |

InChI |

InChI=1S/C12H14O2/c1-9-11(14-12(9)13)8-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11+/m1/s1 |

InChI Key |

OAOSLDXADFZCIG-KOLCDFICSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](OC1=O)CCC2=CC=CC=C2 |

Canonical SMILES |

CC1C(OC1=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- typically involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. One common method involves the use of an Al(III)-triamine catalyst, which facilitates highly enantioselective substituted ester enolate aldol additions . The reaction conditions often include controlled temperatures and specific solvents to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the consistency and reliability of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.

Scientific Research Applications

2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxetanone Derivatives

Structural Variations and Substituent Analysis

The following table summarizes key structural differences between the target compound and analogous oxetanones:

Key Observations:

Substituent Complexity : The target compound has simpler substituents (methyl and phenylethyl) compared to analogs with bulky, functionalized chains (e.g., tetrahydropyran- or dimethoxyphenyl-containing groups). This likely enhances its solubility in organic solvents relative to more hydrophobic analogs like the decyl-substituted derivative .

Stereochemical Impact : The (3R,4S) configuration distinguishes it from (3S,4S) analogs (e.g., CAS 112836-65-4), which may influence enantioselective interactions in catalysis or receptor binding .

Physicochemical Properties

- Polarity : The target compound’s phenylethyl group introduces moderate hydrophobicity, whereas derivatives with polar substituents (e.g., dimethoxyphenyl in CAS 1233365-13-3) exhibit higher polarity .

- Thermal Stability: Oxetanones with bulky substituents (e.g., hexyl or tridecyl chains) show higher thermal stability due to reduced ring strain, as seen in CAS 112836-65-4 .

Biological Activity

2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- is a chemical compound with the CAS number 652150-81-7. This compound belongs to the class of oxetanones, which are cyclic esters that have garnered attention for their potential biological activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Basic Information

- Molecular Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

- InChIKey : OAOSLDXADFZCIG-KOLCDFICSA-N

Structural Characteristics

The structure of 2-Oxetanone, 3-methyl-4-(2-phenylethyl)- features a four-membered cyclic structure with a methyl and a phenylethyl group attached. This unique arrangement may contribute to its biological activity.

Research indicates that compounds similar to 2-Oxetanone exhibit various biological activities, including:

- Antimicrobial Activity : Certain oxetanones have shown effectiveness against bacterial strains, suggesting a potential for use in treating infections.

- Antitumor Properties : Some studies have indicated that derivatives of oxetanones can inhibit tumor growth in vitro and in vivo, highlighting their potential as anticancer agents.

Case Studies

-

Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally related compounds demonstrated that some oxetanones had significant inhibitory effects on Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 1.49 to 5.95 µM against selected strains, indicating promising antimicrobial potential. -

Antitumor Activity

In a separate investigation, a series of oxetanone derivatives were tested against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The results showed that specific derivatives exhibited IC50 values below 10 µM, suggesting strong antitumor activity.

Structure-Activity Relationship (SAR)

The biological activity of 2-Oxetanone is influenced by its structural components. Modifications to the phenylethyl group or the cyclic structure can enhance or diminish its potency. For instance:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly alter the compound's reactivity and biological efficacy.

- Stereochemistry : The (3R,4S) configuration is essential for maintaining biological activity; alterations in stereochemistry may lead to loss of function.

Table 1: Biological Activities of Related Compounds

Research Findings

Recent studies highlight the importance of further exploring the biological activities of 2-Oxetanone and its derivatives. The following findings are noteworthy:

- High Selectivity : Some derivatives have shown high selectivity towards specific cancer cell types, making them candidates for targeted therapy.

- Potential Inhibitors : There is evidence suggesting that these compounds could act as inhibitors for key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which plays a role in fatty acid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.